Bengamide E

Enantioselectivity Cytotoxicity Cancer Pharmacology

Bengamide E is a marine‑sponge‑derived natural product belonging to the bengamide class, first isolated from Jaspis cf. coriacea.

Molecular Formula C17H30N2O6
Molecular Weight 358.4 g/mol
CAS No. 118477-03-5
Cat. No. B055917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBengamide E
CAS118477-03-5
Synonymsbengamide E
Molecular FormulaC17H30N2O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)C=CC(C(C(C(C(=O)NC1CCCCNC1=O)OC)O)O)O
InChIInChI=1S/C17H30N2O6/c1-10(2)7-8-12(20)13(21)14(22)15(25-3)17(24)19-11-6-4-5-9-18-16(11)23/h7-8,10-15,20-22H,4-6,9H2,1-3H3,(H,18,23)(H,19,24)/b8-7+/t11-,12+,13-,14+,15+/m0/s1
InChIKeyQBOZJYBWSKZELU-XMBAGFDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bengamide E (CAS 118477-03-5): Baseline Identity and Procurement Context


Bengamide E is a marine‑sponge‑derived natural product belonging to the bengamide class, first isolated from Jaspis cf. coriacea [1]. The compound possesses a characteristic polyketide side‑chain linked to an α‑amino‑ε‑caprolactam residue [2]. Its antitumor, anti‑inflammatory, and antibiotic properties stem from its function as a methionine aminopeptidase (MetAP) inhibitor, a mechanism that drives cell‑cycle arrest at the G1/S and G2/M checkpoints [3][4]. For scientific and industrial users evaluating procurement options, understanding the specific stereochemical and structural requirements of Bengamide E is essential because subtle modifications—including epimerization, chain shortening, or olefinic substitution—can profoundly alter potency or abolish activity entirely.

Why Generic Bengamide‑Class Substitution Fails: Critical SAR Barriers for Bengamide E Selection


In‑class substitution among bengamides is not feasible because minor structural variations lead to order‑of‑magnitude differences in potency or a complete loss of activity. The natural Bengamide E pharmacophore depends on precise stereochemistry at C‑2, the presence of the C‑2 methoxy group, and the full‑length polyketide chain; analogues lacking these features are generally inactive [1]. For example, the enantiomer ent‑Bengamide E shows no growth inhibition at concentrations up to 50 µM, whereas natural Bengamide E exhibits sub‑micromolar IC₅₀ values [2]. Moreover, bengamide congeners display striking selectivity differences—Bengamide A achieves single‑digit nanomolar activity on MDA‑MB‑435 cells while Bengamide P is >1000‑fold less potent [3]. These steep structure–activity relationships mean that selecting a bengamide solely on class membership, without confirmatory identity and stereochemical purity data, carries a high risk of obtaining an inactive or unpredictably divergent compound.

Bengamide E: Quantitative Evidence Guide for Differentiated Selection


Enantiomer‑Dependent Cytotoxicity: Natural Bengamide E vs. ent‑Bengamide E

The enantiomer of Bengamide E (ent‑Bengamide E) is completely inactive, demonstrating that natural (2R,3S,4R) stereochemistry is an absolute requirement for biological effect. In a monolayer proliferation assay performed under identical conditions, natural Bengamide E inhibited A549, HCT‑116, and HUVEC cells with IC₅₀ values of 1.9 µM, 0.6 µM, and 0.3 µM, respectively, whereas ent‑Bengamide E showed no growth inhibition at concentrations up to 50 µM across all three cell types [1]. This >25‑fold selectivity window for the natural enantiomer represents a pass/fail stereochemical dependency that is rarely observed with achiral or racemic comparator compounds.

Enantioselectivity Cytotoxicity Cancer Pharmacology

Stereochemical Integrity at C‑2: Bengamide E vs. C‑2 Epimer and De‑methoxy Analog

The C‑2 epimer of Bengamide E (compound 1b) and the free hydroxyl analog (compound 1c) were synthesized and directly compared with natural Bengamide E (1a) in a head‑to‑head cytotoxicity panel. Of all tested analogues, only the free hydroxyl analog (1c) retained any measurable activity, and this was described as “slightly weaker” than Bengamide E. The C‑2 epimer (1b), the de‑methoxy analog (1d), and the shorter‑chain analog (1e) were all inactive [1]. This demonstrates that both the C‑2 methoxy group and the correct C‑2 configuration are non‑negotiable for biological activity.

Structure–Activity Relationship Stereochemistry Antitumor Activity

Nanomolar Antiproliferative Potency Against Human Breast Carcinoma: Bengamide E vs. Bengamide P

In the MDA‑MB‑435 human breast carcinoma cell line, a standard model for bengamide evaluation, Bengamide E displays substantially higher potency than the less active family member Bengamide P. Quantitative head‑to‑head data from the Novartis–UCSC collaboration show Bengamide A and Bengamide O as the most potent (IC₅₀ = 1 nM and 0.3 nM, respectively), with Bengamide E falling in an intermediate activity tier that is nevertheless >100‑fold more potent than Bengamide P (IC₅₀ = 2.7 µM in the NCI‑60 panel) [1]. This intermediate potency position makes Bengamide E a useful comparator standard for SAR campaigns where maximal potency is not the sole objective and chemical tractability is prioritised.

Antiproliferative Activity MDA‑MB‑435 Breast Cancer

Broad‑Spectrum Cytotoxicity with Cell‑Line Selectivity: Bengamide E vs. Synthetic Analogues

In a panel of six cancer cell lines (KB, HepG‑2, Lu‑1, MCF‑7, HL‑60, HeLa), a series of 2′R‑ and 2′S‑configured bengamide E analogues were profiled. The 2′R‑configured analogues were generally more cytotoxic, and several exhibited selective inhibition patterns: compounds 32a and 32b preferentially inhibited MCF‑7 cells, while 33b and 35b showed higher sensitivity toward Lu‑1 and HepG‑2 cells, respectively [1]. The most potent synthetic analogues achieved IC₅₀ values below 1 µM, a threshold that benchmarks their activity relative to natural Bengamide E [1]. This profile contrasts with LAF389, a bengamide analogue that advanced to Phase I clinical trials but was discontinued due to cardiotoxicity and poor pharmacokinetics [2], underscoring that superior potency in a single cell line does not guarantee translational success.

Cytotoxic Profiling Cancer Cell Lines Selectivity

Dual MetAP1/MetAP2 Target Engagement: Bengamide E vs. MetAP‑Selective Inhibitors

Bengamide E inhibits both human MetAP1 and MetAP2, as demonstrated by proteomics‑based target identification and X‑ray co‑crystallography [1]. While quantitative MetAP inhibition data for Bengamide E per se are limited in the open literature, the class‑representative compound LAF389 inhibits both MetAP1 and MetAP2 with IC₅₀ values below 1 µM [2]. In contrast, the natural bengamides BGM‑A and BGM‑O show divergent selectivity (MetAP1: 0.7 µM and 3 µM; MetAP2: 0.4 µM and >50 µM, respectively) [3], highlighting that even within the bengamide family, MetAP1/MetAP2 inhibition ratios vary substantially. Bengamide E’s dual inhibitory profile is functionally validated by the retention of N‑terminal methionine on the 14‑3‑3γ protein in treated cells [1], a direct pharmacodynamic biomarker not consistently reported for all bengamide analogs.

Methionine Aminopeptidase Target Engagement Mode of Action

Cell‑Cycle Arrest Profile: Bengamide E G1/S and G2/M Blockade vs. Apoptosis‑Inducing Agents

Bengamide E exerts its antiproliferative effect through a dual cell‑cycle blockade, stopping cells at the G1/S restriction point and within the G2/M phase [1]. This cytostatic mechanism distinguishes it from pro‑apoptotic agents that trigger cell death. While quantitative flow‑cytometry cell‑cycle distribution data for Bengamide E are not publicly available, the patent literature explicitly claims this dual arrest phenotype as a characteristic of Bengamide E [1]. In contrast, the clinically tested analog LAF389 was associated with unanticipated cardiotoxicity, a liability not reported for Bengamide E at equivalent in vitro effective concentrations [2], suggesting that the cell‑cycle arrest profile of Bengamide E may be separable from the off‑target effects seen with some synthetic derivatives.

Cell Cycle Arrest G1/S Checkpoint G2/M Phase

Optimal Research and Industrial Use Cases for Bengamide E Based on Verified Differentiation Evidence


Stereochemistry‑Dependent SAR Studies and Chiral Purity Benchmarking

Because ent‑Bengamide E is completely inactive [1], Bengamide E is the ideal positive control and reference standard when evaluating novel bengamide analogs or synthetic batches. Quality‑control laboratories can use the >25‑fold activity gap between natural and enantiomeric forms as a quantitative benchmark for enantiomeric purity validation, ensuring that only stereochemically intact material is released for biological assays.

Reference Compound for MetAP1/MetAP2 Dual Inhibition Phenotyping

With confirmed dual MetAP1/MetAP2 target engagement demonstrated by N‑terminal methionine retention on 14‑3‑3γ [2], Bengamide E serves as a pharmacodynamic probe to distinguish MetAP‑dependent cellular effects from off‑target phenomena. Investigators comparing MetAP1‑selective, MetAP2‑selective, or dual inhibitors can use Bengamide E as the dual‑inhibition reference baseline to contextualize observed phenotypes.

Cell‑Cycle Arrest Control for Cytostatic Mechanism‑of‑Action Screens

The dual G1/S and G2/M arrest phenotype of Bengamide E [3] positions it as an essential positive control in high‑content screening campaigns designed to detect novel cell‑cycle modulators. Unlike apoptosis‑inducing chemotherapeutics, Bengamide E’s cytostatic profile allows researchers to discriminate between compounds that halt proliferation versus those that induce cell death, an increasingly important distinction in targeted cancer drug discovery.

Inter‑laboratory Potency Standard for Bengamide Analog Development

Given its well‑characterized sub‑micromolar activity across multiple cell lines [1][4], yet moderate enough to resolve both more‑potent and less‑potent analogs, Bengamide E is uniquely suited as an inter‑laboratory calibration standard. This enables consistent normalization of cytotoxicity data across different laboratories, assay formats, and synthetic campaigns, directly supporting reproducible medicinal chemistry optimization efforts.

Quote Request

Request a Quote for Bengamide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.